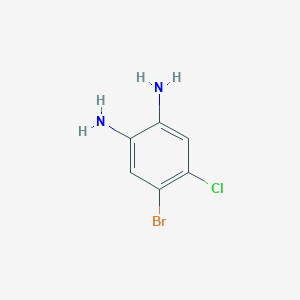

4-Bromo-5-chlorobenzene-1,2-diamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-chlorobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrClN2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJCMWQIEHOUAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Br)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75293-95-7 | |

| Record name | 4-bromo-5-chlorobenzene-1,2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Bromo-5-chlorobenzene-1,2-diamine (CAS 75293-95-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Importance

4-Bromo-5-chlorobenzene-1,2-diamine is a halogenated aromatic diamine. Its strategic importance in medicinal chemistry and materials science stems from its nature as a versatile building block. The ortho-diamine functionality is a classical precursor for the synthesis of a wide array of heterocyclic systems, most notably quinoxalines and benzodiazepines. The presence and specific positioning of the bromo and chloro substituents offer several advantages:

-

Modulation of Physicochemical Properties: The halogens significantly influence the lipophilicity, electronic properties, and metabolic stability of the final compounds.

-

Vectors for Further Functionalization: The bromo and chloro atoms can serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of additional molecular complexity and the exploration of a wider chemical space.

This guide provides a comprehensive overview of the known properties of this compound, a proposed synthetic route, and its potential applications in drug discovery and development.

Physicochemical and Safety Data

While experimental data is scarce, computational models and data from suppliers provide some insight into the properties and safety profile of this compound.

| Property | Value | Source |

| CAS Number | 75293-95-7 | ECHEMI |

| Molecular Formula | C₆H₆BrClN₂ | ECHEMI |

| Molecular Weight | 221.48 g/mol | ECHEMI |

| Exact Mass | 219.94029 u | ECHEMI |

| XLogP3 | 2.1 | ECHEMI |

| Hydrogen Bond Donors | 2 | ECHEMI |

| Hydrogen Bond Acceptors | 2 | ECHEMI |

| Topological Polar Surface Area | 52 Ų | ECHEMI |

| Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available | |

| Boiling Point | Not available |

Safety Profile:

Based on GHS classifications provided by chemical suppliers, this compound is considered harmful if swallowed.

-

GHS Pictogram:

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Precautionary Statements: P264, P270, P301+P312, P330, P501

Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound.

Proposed Synthesis and Purification

A specific, validated synthesis for this compound is not available in the literature. However, a plausible and robust synthetic route can be proposed based on established methods for the synthesis of related halogenated o-phenylenediamines.[1] The following multi-step synthesis starts from the commercially available 4-chloro-2-nitroaniline.

Proposed Synthesis of this compound

Step 1: Acetylation of 4-Chloro-2-nitroaniline

The initial step involves the protection of the amino group as an acetamide. This is a standard procedure to moderate the activating effect of the amino group and to direct the subsequent electrophilic bromination to the desired position.

Protocol:

-

To a solution of 4-chloro-2-nitroaniline in glacial acetic acid, add acetic anhydride.

-

Heat the mixture at a moderate temperature (e.g., 50-60 °C) for 1-2 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with water until neutral, and dry to yield N-(4-chloro-2-nitrophenyl)acetamide.

Step 2: Bromination of N-(4-chloro-2-nitrophenyl)acetamide

The acetamido group directs the electrophilic substitution to the para position. In this case, the position para to the acetamido group is already occupied by the chloro group, so the bromination is expected to occur at the ortho position, which is meta to the nitro group.

Protocol:

-

Dissolve N-(4-chloro-2-nitrophenyl)acetamide in glacial acetic acid.

-

Slowly add a solution of bromine in acetic acid to the mixture at room temperature.

-

Stir the reaction mixture for several hours until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Filter the precipitated solid, wash with water, and dry to obtain N-(5-bromo-4-chloro-2-nitrophenyl)acetamide.

Step 3: Hydrolysis of N-(5-bromo-4-chloro-2-nitrophenyl)acetamide

The acetyl protecting group is removed by acid-catalyzed hydrolysis to regenerate the free amine.

Protocol:

-

Suspend N-(5-bromo-4-chloro-2-nitrophenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 2-4 hours, monitoring by TLC.

-

Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 5-bromo-4-chloro-2-nitroaniline.

Step 4: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine, yielding the target diamine. A variety of reducing agents can be used, but a common and effective method is the use of iron powder in the presence of an electrolyte like ammonium chloride.

Protocol:

-

To a suspension of 5-bromo-4-chloro-2-nitroaniline in a mixture of ethanol and water, add iron powder and ammonium chloride.

-

Heat the mixture to reflux with vigorous stirring. The reaction is typically exothermic.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the crude this compound.

Purification

The crude product can be purified by recrystallization. Based on procedures for similar compounds, a suitable solvent system would be a non-polar or moderately polar solvent. A patent for the synthesis of the related 4-bromo-o-phenylenediamine suggests recrystallization from tert-butyl methyl ether.[1]

General Recrystallization Workflow:

Sources

4-Bromo-5-chlorobenzene-1,2-diamine molecular weight and formula

An In-Depth Technical Guide to 4-Bromo-5-chlorobenzene-1,2-diamine: Properties, Synthesis, and Applications

Introduction

This compound is a halogenated aromatic diamine with significant potential as a building block in synthetic chemistry. Its unique substitution pattern, featuring vicinal amine functionalities and two different halogen atoms, makes it a versatile precursor for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, discusses potential synthetic routes and reactivity, and explores its applications in research and development, particularly within the pharmaceutical and materials science sectors.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while the molecular formula and weight are well-established, experimental data for properties such as melting and boiling points are not consistently reported in publicly accessible databases.

| Property | Value | Source |

| Molecular Formula | C₆H₆BrClN₂ | [1] |

| Molecular Weight | 221.48 g/mol | [1] |

| CAS Number | 75293-95-7 | [1] |

| Appearance | Not specified (typically a solid) | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Spectral Data:

Synthesis of this compound

A definitive, step-by-step protocol for the synthesis of this compound is not widely published. However, based on established methodologies for the synthesis of related halogenated ortho-phenylenediamines, a plausible synthetic strategy can be proposed. A common approach involves the nitration of a suitable bromochloroaniline precursor, followed by the reduction of the nitro group to an amine.

Hypothetical Synthetic Pathway:

A potential, though unverified, synthetic route.

Causality in Experimental Choices:

-

Nitration: The introduction of a nitro group is a standard method to install a nitrogen functionality that can be subsequently reduced to an amine. The regioselectivity of this step would be critical and would need to be carefully controlled to obtain the desired isomer.

-

Reduction: The choice of reducing agent for the nitro-to-amine conversion is crucial.

-

Catalytic Hydrogenation (e.g., H₂/Pd-C): This is often a clean and efficient method. However, there is a risk of dehalogenation, particularly removal of the bromine atom[2].

-

Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂): These methods are robust and less likely to cause dehalogenation, making them potentially more suitable for this specific transformation[2].

-

Reactivity and Expected Transformations

The reactivity of this compound is primarily dictated by the ortho-diamine functionality. This motif is a well-known precursor for the synthesis of a variety of heterocyclic compounds, particularly benzimidazoles, quinoxalines, and benzotriazoles. The presence of the bromo and chloro substituents offers additional handles for further functionalization through cross-coupling reactions.

Key Reactions of the Ortho-Diamine Moiety:

-

Condensation with Aldehydes and Carboxylic Acids: Reaction with aldehydes or carboxylic acids (or their derivatives) leads to the formation of benzimidazoles. This is a cornerstone reaction in medicinal chemistry for accessing this privileged scaffold.

-

Condensation with 1,2-Dicarbonyls: Reaction with 1,2-dicarbonyl compounds, such as glyoxal or its derivatives, yields quinoxalines.

-

Diazotization: Treatment with nitrous acid (e.g., from NaNO₂) would lead to the formation of a benzotriazole derivative.

Typical reactivity of the o-phenylenediamine scaffold.

Applications in Drug Discovery and Materials Science

While specific applications for this compound are not extensively documented, its potential is evident from the widespread use of substituted ortho-phenylenediamines and halogenated aromatics in various fields.

As a Scaffold in Medicinal Chemistry:

-

Benzimidazole Synthesis: As mentioned, this compound is an ideal starting material for benzimidazoles. This heterocyclic core is found in numerous FDA-approved drugs, including proton-pump inhibitors (e.g., omeprazole), anthelmintics (e.g., albendazole), and antihistamines. The bromo and chloro substituents on the benzene ring can serve as points for further modification to modulate the pharmacological properties of the resulting benzimidazole.

-

Quinoxaline Synthesis: Quinoxalines are another important class of nitrogen-containing heterocycles with a broad range of biological activities, including anticancer, antibacterial, and antiviral properties.

-

Conformationally Restricted Diamines: The diamine structure itself is a valuable pharmacophore. Conformationally restricted diamines are attractive scaffolds in drug design as they can pre-organize functional groups in a specific spatial orientation, potentially leading to higher binding affinity and selectivity for biological targets[3].

In Materials Science:

-

The electron-rich nature of the diamine and the presence of halogens make this molecule a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The ortho-diamine moiety can be used to construct larger, conjugated systems, and the halogens can influence the electronic properties and crystal packing of the final material.

Safety and Handling

Based on available safety data, this compound is classified as harmful if swallowed[1]. It is prudent to handle this compound with the standard precautions for laboratory chemicals.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a chemical building block with considerable untapped potential. While a detailed experimental profile is not yet publicly available, its structure suggests significant utility in the synthesis of valuable heterocyclic compounds for drug discovery and materials science. The presence of three distinct functional groups—two amines and two different halogens—provides a rich platform for the creation of diverse and complex molecular architectures. Further research into the synthesis, properties, and applications of this compound is warranted.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 323593, 4-Bromobenzene-1,2-diamine. [Link].

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. .

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. .

-

ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene? [Link].

-

Wikipedia. o-Phenylenediamine. [Link].

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link].

-

PubMed. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. [Link].

-

Journal of the American Chemical Society. Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. [Link].

-

American Elements. 4-Bromo-3-chlorobenzene-1,2-diamine. [Link].

-

National Institutes of Health. Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. [Link].

-

mzCloud. 4 Bromo 2 5 DMA. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 351528, 5-Bromo-3-chlorobenzene-1,2-diamine. [Link].

-

MDPI. Synthesis and Investigations of Building Blocks with Dibenzo[b,f] Oxepine for Use in Photopharmacology. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 29013, 4-Bromo-1,2-dichlorobenzene. [Link].

-

ResearchGate. Reactions of ortho-Phenylenediamine with a Nickel Trimethylacetate Complex. [Link].

-

Royal Society of Chemistry. Supporting Information. [Link].

-

RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link].

-

OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link].

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link].

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12196944, 4,5-Dibromobenzene-1,2-diamine. [Link].

- Google Docs. Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2. .

Sources

Methodological & Application

Synthetic Strategies and Applications: A Guide to the Preparation of 4-Bromo-5-chlorobenzene-1,2-diamine Derivatives

Introduction

4-Bromo-5-chlorobenzene-1,2-diamine is a key substituted aromatic diamine that serves as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique substitution pattern, featuring adjacent amino groups and two distinct halogen atoms, makes it a valuable precursor for the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine and chlorine atoms allows for selective functionalization through various cross-coupling reactions, while the diamine moiety is primed for the construction of fused heterocyclic systems, most notably benzimidazoles and quinoxalines. These resulting scaffolds are of paramount interest in medicinal chemistry due to their prevalence in numerous biologically active molecules, exhibiting a broad spectrum of therapeutic properties including antimicrobial, antiviral, and anticancer activities.

This comprehensive guide provides detailed synthetic routes for the preparation of this compound and its subsequent derivatization. The protocols are designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the underlying chemical principles and strategic considerations for successful synthesis.

Part 1: Synthesis of this compound

The synthesis of asymmetrically substituted dihalogenated o-phenylenediamines like this compound presents a regiochemical challenge. A direct, one-pot di-halogenation of o-phenylenediamine would likely result in a mixture of products that are difficult to separate. Therefore, a multi-step, regioselective approach is necessary. The most logical strategy involves a stepwise introduction of the halogen atoms, leveraging the directing effects of the substituents on the aromatic ring. A crucial aspect of this strategy is the protection of the highly activating and reactive amino groups to prevent unwanted side reactions and to control the regioselectivity of the subsequent halogenation step.

A plausible and efficient synthetic pathway is outlined below, starting from the commercially available 4-chloro-o-phenylenediamine.

Logical Workflow for the Synthesis

Caption: Proposed synthetic route to this compound.

Protocol 1: Synthesis of this compound

This protocol is divided into three key steps: protection of the amino groups by acetylation, regioselective bromination of the protected intermediate, and subsequent deprotection to yield the final product.

Step 1: Acetylation of 4-Chloro-o-phenylenediamine

The acetylation of the amino groups serves two primary purposes: it deactivates the aromatic ring towards electrophilic substitution, preventing over-halogenation, and the bulky acetyl groups help to direct the incoming electrophile to the desired position.

-

Materials:

-

4-Chloro-o-phenylenediamine

-

Acetic anhydride

-

Glacial acetic acid

-

Ethanol

-

Water

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-o-phenylenediamine (1 equivalent) in glacial acetic acid.

-

Slowly add acetic anhydride (2.2 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

-

Stir the mixture until a precipitate forms.

-

Collect the solid product, N,N'-(4-chloro-1,2-phenylene)diacetamide, by vacuum filtration.

-

Wash the solid with cold water and then recrystallize from an ethanol/water mixture to obtain the pure product.

-

Dry the product under vacuum.

-

Step 2: Regioselective Bromination of N,N'-(4-Chloro-1,2-phenylene)diacetamide

The directing effects of the substituents on the aromatic ring are critical in this step. The acetamido groups are ortho-, para-directing activators (though deactivated by the acetyl group's electron-withdrawing nature), and the chlorine atom is a deactivating ortho-, para-director.[1][2][3] The position C5 is ortho to one acetamido group and para to the other, and also ortho to the chlorine atom, making it the most activated position for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and selective brominating agent suitable for this transformation.

-

Materials:

-

N,N'-(4-Chloro-1,2-phenylene)diacetamide

-

N-Bromosuccinimide (NBS)

-

Glacial acetic acid or Dichloromethane (DCM)

-

Sodium thiosulfate solution

-

Water

-

-

Procedure:

-

Dissolve N,N'-(4-chloro-1,2-phenylene)diacetamide (1 equivalent) in glacial acetic acid or DCM in a round-bottom flask protected from light.

-

Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution at room temperature while stirring.

-

Continue stirring at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench any unreacted bromine.

-

If DCM was used as the solvent, separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate. If acetic acid was used, extract the product with a suitable organic solvent like ethyl acetate.

-

Remove the solvent under reduced pressure to obtain the crude N,N'-(4-bromo-5-chloro-1,2-phenylene)diacetamide.

-

The crude product can be purified by recrystallization or column chromatography.

-

Step 3: Hydrolysis of N,N'-(4-Bromo-5-chloro-1,2-phenylene)diacetamide

The final step involves the removal of the acetyl protecting groups to regenerate the free diamine. This can be achieved under either acidic or basic conditions.

-

Materials:

-

N,N'-(4-Bromo-5-chloro-1,2-phenylene)diacetamide

-

Hydrochloric acid (concentrated) or Sodium hydroxide solution

-

Ethanol

-

Sodium bicarbonate solution (for acid hydrolysis)

-

Water

-

-

Procedure (Acid Hydrolysis):

-

Suspend N,N'-(4-bromo-5-chloro-1,2-phenylene)diacetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate until the pH is basic.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification if necessary.

-

| Step | Starting Material | Reagents | Product | Typical Yield (%) |

| 1 | 4-Chloro-o-phenylenediamine | Acetic anhydride, Acetic acid | N,N'-(4-Chloro-1,2-phenylene)diacetamide | 85-95 |

| 2 | N,N'-(4-Chloro-1,2-phenylene)diacetamide | N-Bromosuccinimide, Acetic acid | N,N'-(4-Bromo-5-chloro-1,2-phenylene)diacetamide | 70-85 |

| 3 | N,N'-(4-Bromo-5-chloro-1,2-phenylene)diacetamide | HCl, Ethanol | This compound | 80-90 |

Part 2: Synthesis of Derivatives of this compound

The primary utility of this compound lies in its role as a precursor to various heterocyclic derivatives. The two adjacent amino groups readily undergo condensation reactions with a variety of carbonyl-containing compounds.[4]

Protocol 2: Synthesis of 2-Substituted-5-bromo-6-chlorobenzimidazoles

Benzimidazoles are a prominent class of N-heterocycles with a wide range of biological activities.[5] They are typically synthesized by the condensation of an o-phenylenediamine with an aldehyde or a carboxylic acid.

Caption: General scheme for the synthesis of 2-substituted-5-bromo-6-chlorobenzimidazoles.

Method A: Condensation with Aromatic Aldehydes

This method is widely used due to the commercial availability of a vast array of aldehydes, allowing for the synthesis of a diverse library of benzimidazole derivatives.[6][7]

-

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)

-

Ethanol or Acetic acid

-

Catalyst (optional, e.g., a few drops of HCl, p-toluenesulfonic acid)

-

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol or acetic acid.

-

Add a catalytic amount of acid if required.

-

Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol and dry it under vacuum.

-

Recrystallization from a suitable solvent can be performed for further purification.

-

Method B: Condensation with Carboxylic Acids (Phillips Condensation)

This method is suitable for the synthesis of 2-alkyl- and 2-aryl-benzimidazoles. The reaction is typically carried out at higher temperatures, often with a dehydrating agent or under conditions that facilitate the removal of water.

-

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Polyphosphoric acid (PPA) or 4M Hydrochloric acid

-

-

Procedure:

-

Using PPA: Mix this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in polyphosphoric acid. Heat the mixture at 150-180 °C for 2-4 hours with stirring. Cool the mixture and pour it into ice water. Neutralize with a base (e.g., NaOH solution) to precipitate the product. Filter, wash with water, and dry.

-

Using HCl: Reflux a mixture of this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in 4M hydrochloric acid for several hours. Cool the reaction mixture and neutralize with a base to precipitate the benzimidazole derivative. Filter, wash, and dry the product.

-

| Reactant 2 | Conditions | Product |

| Benzaldehyde | Ethanol, reflux | 2-Phenyl-5-bromo-6-chlorobenzimidazole |

| 4-Nitrobenzaldehyde | Acetic acid, reflux | 2-(4-Nitrophenyl)-5-bromo-6-chlorobenzimidazole |

| Acetic Acid | Polyphosphoric acid, 160 °C | 2-Methyl-5-bromo-6-chlorobenzimidazole |

Protocol 3: Synthesis of 6-Bromo-7-chloroquinoxalines

Quinoxalines are another important class of heterocyclic compounds synthesized from o-phenylenediamines. They are formed by the condensation reaction with 1,2-dicarbonyl compounds.[8][9][10][11]

Caption: Synthesis of a 6-Bromo-7-chloroquinoxaline derivative.

-

Materials:

-

This compound

-

1,2-Dicarbonyl compound (e.g., benzil, glyoxal)

-

Ethanol or Acetic acid

-

-

Procedure:

-

Dissolve this compound (1 equivalent) and the 1,2-dicarbonyl compound (1 equivalent) in ethanol or a mixture of ethanol and acetic acid.

-

Heat the reaction mixture to reflux for 1-4 hours. Monitor the reaction progress by TLC.

-

Cool the reaction mixture to room temperature. The quinoxaline derivative will typically crystallize out.

-

Collect the product by vacuum filtration, wash with cold ethanol, and dry.

-

Recrystallize from a suitable solvent if further purification is needed.

-

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of this compound and its subsequent conversion into valuable heterocyclic derivatives. The strategic use of protecting groups and an understanding of substituent directing effects are paramount for achieving high regioselectivity and yields in the synthesis of the core diamine. The derivatization protocols offer versatile methods for accessing a wide range of benzimidazole and quinoxaline scaffolds, which are of significant interest for drug discovery and materials science applications. By providing both the "how" and the "why" behind these synthetic methodologies, this guide aims to empower researchers to confidently explore the chemical space around this important building block.

References

-

Nguyen, T. et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(1), 1-5. [Link]

-

Li, J. et al. (2011). Copper-Catalyzed Synthesis of Quinoxalines with o-Phenylenediamine and Terminal Alkyne in the Presence of Bases. Organic Letters, 13(17), 4482-4485. [Link]

-

Ferreira, V. F. et al. (2021). Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition. Molecules, 26(5), 1383. [Link]

-

LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. In Chemistry LibreTexts. Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction of o-phenylenediamine with aldehydes. Retrieved from [Link]

- Thakare, M. P. et al. (2016). Condensation of Aromatic Aldehydes, Substituted Amines and Thioglycolic Acid under Catalyst Free Condition. Heterocyclic Letters, 6(4), 663-667.

-

Nguyen, T. et al. (2024). Regioselective bromination of pyrrolo[1,2-a]quinoxalines. RSC Advances, 14(1), 1-5. [Link]

- Collins, I. et al. (2001). Process for preparing substituted benzimidazole compounds. WO 2001/077083 A1.

-

Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube. [Link]

-

Madhav, B. et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications, 7(3), 225-232. [Link]

-

Scribd. (n.d.). Quinoxaline Synthesis via o-Phenylenediamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Regioselective chlorination and bromination. Retrieved from [Link]

-

Chen, C. et al. (2021). Synthesis of 4-Chloro-1,3-Diazobenzene Bent-Cores Liquid Crystal and Characterizations of Its Mesogenic Behaviors and Photosensitivity. ChemRxiv. [Link]

-

KPU Pressbooks. (n.d.). 5.2 Directing Effects of the Substituents on EAS. In Organic Chemistry II. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the core 5(6)-bromo-2-(2-nitrophenyl)-1H-benzimidazole substrate. Retrieved from [Link]

-

Padron, J. M. et al. (2012). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 8, 326-332. [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzene, 1-bromo-2-chloro-. Retrieved from [Link]

-

International Journal for Research Trends and Innovation. (2021). Synthesis, pharmacological application of quinoxaline and its derivative. IJRTI, 7(1), 85-89. [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Trade Science Inc.[Link]

-

Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

-

Al-Azzawi, A. M. (2025). Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. Journal of Al-Nahrain University, 18(1), 1-6. [Link]

-

Chen, Y. et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(39), 28063-28072. [Link]

-

Chegg. (2017, May 2). Solved Part C: Synthesis of 4-Bromo-2-chloroacetanilide rom. Retrieved from [Link]

-

Lee, C. et al. (2010). Regioselective synthesis of 1-bromo-1,4-dienes by free-radical-mediated bromoallylation of activated acetylenes. The Journal of Organic Chemistry, 75(19), 6733-6736. [Link]

Sources

- 1. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. acgpubs.org [acgpubs.org]

- 10. scribd.com [scribd.com]

- 11. ijrti.org [ijrti.org]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Bromo-5-chlorobenzene-1,2-diamine

This guide is intended for researchers, scientists, and professionals in drug development engaged in the synthesis of 4-Bromo-5-chlorobenzene-1,2-diamine. As a crucial intermediate in various synthetic applications, achieving a high yield of this compound is often paramount. This document provides a comprehensive, experience-driven approach to the synthesis, focusing on troubleshooting common issues and answering frequently asked questions to improve experimental outcomes.

I. Synthesis Overview & Strategy

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to maximize yield and purity. A common and effective strategy involves a three-step sequence starting from 3-bromo-4-chloroaniline:

-

Nitration: Introduction of a nitro group onto the 3-bromo-4-chloroaniline backbone.

-

Reduction: Conversion of the nitro group to an amine, yielding the desired diamine.

-

Purification: Isolation and purification of the final product.

This guide will detail each of these steps, providing both a standard protocol and a troubleshooting guide to address potential challenges.

Caption: Synthetic workflow for this compound.

II. Detailed Experimental Protocols

Step 1: Synthesis of 4-Bromo-5-chloro-2-nitroaniline (Nitration)

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄).

-

Cool the sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 3-bromo-4-chloroaniline to the cooled sulfuric acid while maintaining the temperature below 10 °C. Stir until all the aniline has dissolved.

-

Prepare a nitrating mixture by slowly adding concentrated nitric acid (HNO₃) to concentrated sulfuric acid in a separate beaker, keeping the mixture cooled in an ice bath.

-

Add the nitrating mixture dropwise to the aniline solution, ensuring the reaction temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The yellow precipitate of 4-Bromo-5-chloro-2-nitroaniline is collected by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral to litmus paper.

-

Dry the product in a vacuum oven at 50-60 °C.

| Reagent/Parameter | Recommended Quantity/Value |

| 3-bromo-4-chloroaniline | 1.0 eq |

| Conc. H₂SO₄ | 5-7 vol |

| Conc. HNO₃ | 1.1-1.2 eq |

| Reaction Temperature | 0-10 °C |

| Reaction Time | 2-3 hours |

Step 2: Synthesis of this compound (Reduction)

Protocol:

-

To a round-bottom flask fitted with a reflux condenser and a mechanical stirrer, add the 4-Bromo-5-chloro-2-nitroaniline synthesized in the previous step and ethanol.

-

Stir the mixture to form a suspension.

-

In a separate beaker, dissolve stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid (HCl).

-

Slowly add the acidic stannous chloride solution to the nitroaniline suspension. An exothermic reaction will occur.

-

After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and then in an ice bath.

-

Slowly and carefully add a concentrated sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution to neutralize the excess acid and precipitate the tin salts. The mixture will become strongly basic (pH > 12).

-

Extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

| Reagent/Parameter | Recommended Quantity/Value |

| 4-Bromo-5-chloro-2-nitroaniline | 1.0 eq |

| SnCl₂·2H₂O | 3.0-4.0 eq |

| Conc. HCl | Sufficient to dissolve SnCl₂ |

| Solvent | Ethanol |

| Reaction Temperature | Reflux |

| Reaction Time | 3-4 hours |

Step 3: Purification

Protocol:

-

Dissolve the crude this compound in a minimal amount of hot ethanol or a mixture of ethanol and water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a short period.

-

Hot filter the solution to remove the charcoal and any insoluble impurities.

-

Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven at a moderate temperature.

III. Troubleshooting Guide

Caption: Common troubleshooting scenarios in the synthesis.

Nitration Stage

-

Q: My nitration reaction is giving a very low yield. What could be the cause?

-

A: Low yields in nitration are often due to a few key factors. Firstly, ensure your nitrating mixture is freshly prepared and used in a slight excess (1.1-1.2 equivalents) to drive the reaction to completion. Secondly, maintaining a low temperature (0-10 °C) is critical. If the temperature rises, side reactions can occur, leading to the formation of unwanted byproducts and a decrease in the desired product. Finally, ensure your starting 3-bromo-4-chloroaniline is of high purity, as impurities can interfere with the reaction.

-

-

Q: The product of my nitration is a dark, tarry substance instead of a yellow solid. Why?

-

A: This is a classic sign of the reaction temperature being too high. Nitration is a highly exothermic process, and if not adequately cooled, it can lead to oxidative side reactions and polymerization, resulting in tar formation. It is crucial to add the nitrating mixture slowly and ensure efficient stirring and cooling throughout the addition.

-

Reduction Stage

-

Q: I am losing the bromine or chlorine atom during the reduction step. How can I prevent this?

-

A: Dehalogenation is a known side reaction, particularly with catalytic hydrogenation (e.g., using Pd/C and H₂ gas). For halogenated nitroarenes, a chemical reduction is often preferred. The use of stannous chloride (SnCl₂) in acidic media, as detailed in the protocol, is generally effective at reducing the nitro group without affecting the halogen substituents.[1] If dehalogenation is still observed, consider using iron powder in acetic acid or ammonium chloride as a milder alternative.

-

-

Q: My TLC shows multiple spots after the reduction reaction. What are they?

-

A: Multiple spots on the TLC plate indicate an incomplete reaction or the formation of side products. The main spots are likely to be your starting nitro compound, the desired diamine, and potentially partially reduced intermediates like the corresponding nitroso or hydroxylamine derivatives. To ensure complete reduction, you can increase the reaction time or the amount of the reducing agent. If you suspect dehalogenated byproducts, you may need to adjust your reduction method.

-

-

Q: The yield is low after the basic workup of the reduction. Where is my product going?

-

A: Phenylenediamines can sometimes chelate with the tin salts formed during the workup. When you make the solution basic, a large amount of tin hydroxides precipitate. Your product might be trapped in this precipitate. Ensure thorough extraction with a suitable organic solvent after basification. Breaking up the precipitate with a spatula during extraction can help release the trapped product.

-

Purification Stage

-

Q: I'm having trouble getting my final product to crystallize. What should I do?

-

A: Difficulty in crystallization is often due to using too much solvent or the presence of impurities. First, try to concentrate your solution by evaporating some of the solvent. If that doesn't work, you can try adding a non-polar co-solvent (like hexanes) dropwise to the point of turbidity and then allowing it to cool slowly. Seeding the solution with a tiny crystal of the pure product, if available, can also induce crystallization.

-

-

Q: My purified product is an oil or a low-melting solid. How can I improve its quality?

-

A: An oily or low-melting product suggests the presence of impurities. Phenylenediamines are also prone to oxidation and can darken on exposure to air and light, which can affect their physical properties.[2] Ensure your purification is performed efficiently and consider a second recrystallization. If the product is still not solidifying, column chromatography on silica gel can be an effective method for removing persistent impurities. It is also advisable to store the final product under an inert atmosphere (like nitrogen or argon) and in the dark to prevent degradation.

-

IV. Frequently Asked Questions (FAQs)

-

Q1: Can I use a different starting material?

-

Yes, other isomers of bromo-chloroaniline could be used, but this will result in a different final product isomer. The choice of starting material is dictated by the desired substitution pattern on the final diamine.

-

-

Q2: Is it possible to introduce the bromine and chlorine in a different order?

-

Yes, the synthesis of halogenated anilines can be approached in different ways. For example, one could start with aniline, protect the amino group as an acetanilide, and then perform sequential halogenations.[3] However, the directing effects of the substituents at each step must be carefully considered to obtain the desired isomer.

-

-

Q3: What are the main safety precautions for this synthesis?

-

This synthesis involves the use of corrosive and toxic chemicals. Concentrated acids (sulfuric and nitric) are highly corrosive and should be handled with extreme care in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions. The final product, like many aromatic amines, should be handled with care as it may be toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.

-

-

Q4: How can I confirm the identity and purity of my final product?

-

The identity and purity of the final product should be confirmed using standard analytical techniques. Melting point determination is a good initial indicator of purity. Spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry are essential for structural confirmation. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative information about the purity.

-

V. References

-

Organic Syntheses. Benzene, 1-bromo-2-chloro-. Available from: [Link]

-

ResearchGate. Lab 3: Multistep Synthesis of 4-bromo-2-chloroaniline from aniline. Available from: [Link]

-

Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. Available from: [Link]

-

PubChem. 4-Bromo-3-chloroaniline. Available from: [Link]

-

Google Patents. The chemical synthesis method of 5-chloro-2-nitroaniline. Available from:

-

Chemistry Stack Exchange. What groups can be reduced by Sn/HCl?. Available from: [Link]

-

Semantic Scholar. A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1. Available from: [Link]

-

ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. Available from: [Link]

-

Organic Syntheses. o-PHENYLENEDIAMINE. Available from: [Link]

-

Google Patents. The preparation method of 5- chloro-2-nitroanilines. Available from:

-

National Center for Biotechnology Information. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. Available from: [Link]

-

Scribd. Reduction of 4 Chloro. Available from: [Link]

-

Quick Company. Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Available from: [Link]

-

BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available from: [Link]

-

Google Patents. Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Available from:

Sources

Purification techniques for crude 4-Bromo-5-chlorobenzene-1,2-diamine

An In-Depth Guide to the Purification of Crude 4-Bromo-5-chlorobenzene-1,2-diamine

Technical Support Center

Welcome to the technical support center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining this critical building block in high purity. As an aromatic diamine, this compound is susceptible to oxidation and can be challenging to purify. This document provides not just protocols, but the underlying chemical principles and troubleshooting strategies to empower you to resolve common experimental issues.

Understanding the Compound: Physicochemical Properties and Common Impurities

This compound is a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its purity is paramount for the success of subsequent reactions. Before attempting purification, understanding its fundamental properties and the likely impurities is crucial.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 75293-95-7 | [2] |

| Molecular Formula | C₆H₆BrClN₂ | [2] |

| Molecular Weight | 221.48 g/mol | [2] |

| Appearance | Solid (may be off-white to brown depending on purity) | |

| Melting Point | Data not consistently available; related 4-Bromo-1,2-diaminobenzene melts at 65-69 °C.[3] | |

| Topological Polar Surface Area | 52 Ų | [2] |

| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and ethyl acetate. A related compound is soluble in chloroform.[4] |

Frequently Asked Questions: Impurities

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities largely depend on the synthetic route. Common impurities include:

-

Starting Materials: Unreacted precursors from the synthesis.

-

Isomeric Byproducts: Other brominated or chlorinated isomers that may have formed during halogenation steps.

-

Oxidation Products: Aromatic diamines are highly susceptible to air oxidation, which often results in the formation of intensely colored, polymeric materials. This is a primary cause of the dark coloration (yellow, brown, or even black) of crude samples.[5][6]

-

Residual Metals: If catalytic hydrogenation or other metal-catalyzed steps were used, trace amounts of the catalyst (e.g., Palladium, Nickel) might remain.[7]

-

Incomplete Reduction Byproducts: If the diamine is prepared by the reduction of a dinitro or nitro-amino precursor, partially reduced intermediates may be present.

Strategic Approach to Purification

Selecting the right purification technique is the most critical decision. The choice depends on the scale of your experiment, the nature of the impurities, and the desired final purity.

Caption: Decision tree for selecting a primary purification strategy.

Recrystallization: The Workhorse Technique

Recrystallization is often the most efficient method for purifying solids, especially at larger scales. It relies on the principle that the solubility of a compound increases in a hot solvent and decreases as the solution cools, allowing pure crystals to form while impurities remain dissolved.[8]

Troubleshooting Guide: Recrystallization

Q2: How do I select the best solvent for recrystallization?

A2: An ideal solvent should:

-

Completely dissolve the crude product at high temperatures but have low solubility for it at low temperatures .

-

Either not dissolve impurities at all or dissolve them so well that they remain in the cold solution (the "mother liquor").

-

Be chemically inert with your compound.

-

Have a boiling point lower than the melting point of your compound to prevent "oiling out".

Pro-Tip: Test solvents on a small scale. Place a few milligrams of your crude product in a test tube and add the solvent dropwise. Good candidates include ethanol, methanol, ethyl acetate, or a mixture like ethanol/water or ethyl acetate/hexane.

Q3: My compound is not crystallizing out of the solution upon cooling. What should I do?

A3: This is a common issue with several potential causes and solutions:

-

Cause: The solution is not supersaturated (too much solvent was used).

-

Solution: Gently heat the solution to evaporate some of the solvent, increasing the concentration. Allow it to cool again.[9]

-

-

Cause: The cooling process is too rapid.

-

Solution: Allow the flask to cool slowly to room temperature on a benchtop before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals.[9]

-

-

Cause: Crystallization requires an initiation event (nucleation).

-

Solution 1 (Scratching): Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[9]

-

Solution 2 (Seeding): If you have a pure crystal of the compound, add a tiny speck to the solution to act as a template.[9]

-

Q4: My purified product is still yellow/brown. How can I remove the color?

A4: The color is likely due to polar, oxidized impurities.

-

Solution: Use activated charcoal. After dissolving your crude product in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (about 1-2% of your compound's weight). The colored impurities will adsorb onto the charcoal's high surface area. Bring the solution back to a boil for a few minutes and then perform a hot filtration through fluted filter paper to remove the charcoal before letting the solution cool.[10]

-

Causality: Activated charcoal has a vast network of pores that trap large, colored, and polar molecules, effectively removing them from the solution.

-

Experimental Protocol: Recrystallization

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent and a boiling stick. Heat the mixture on a hot plate to boiling. Continue adding the solvent in small portions until the solid just dissolves.[8]

-

Decolorization (if needed): Remove the flask from the heat. Add a small amount of activated charcoal and swirl. Reheat to boiling for 2-5 minutes.

-

Hot Filtration (if charcoal was used): Pre-heat a stemless funnel. Place fluted filter paper in the funnel and filter the hot solution into a clean Erlenmeyer flask to remove the charcoal or any insoluble impurities.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath for at least 30 minutes to maximize the yield.[9]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

-

Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to rinse away any remaining mother liquor.[9]

-

Drying: Allow the crystals to air-dry on the funnel or in a desiccator. Confirm purity by taking a melting point.

Caption: Step-by-step workflow for the recrystallization process.

Column Chromatography: For Difficult Separations

When recrystallization fails to remove impurities, or if the crude product is an oil, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to a stationary phase (silica gel) while being carried by a mobile phase (solvent).

Troubleshooting Guide: Column Chromatography

Q5: My compounds are not separating on the column (spots are overlapping on TLC). What should I do?

A5: This indicates poor selectivity.

-

Solution: You must optimize your solvent system (mobile phase). The goal is to find a solvent or mixture that gives a good separation of Rf values on a TLC plate (ideally, your product's Rf should be ~0.3-0.4, and well-separated from impurities).

-

Pro-Tip: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. Test various ratios (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate) using TLC until you achieve the desired separation.

-

Q6: The purified fractions are still colored, but the TLC looks clean. What is the problem?

A6: It's possible that the colored impurity has the exact same polarity as your product and co-elutes with it.

-

Solution 1: Try a different stationary phase. If you are using silica gel (which is acidic), try using alumina (which can be basic, neutral, or acidic). Sometimes this change in the stationary phase is enough to resolve closely eluting compounds.

-

Solution 2: The color may be a trace amount of a highly colored, oxidized species that is not visible on TLC. A subsequent recrystallization of the "pure" fractions can often remove this final trace of color.

Experimental Protocol: Column Chromatography

-

Solvent System Selection: Determine the optimal mobile phase using TLC analysis as described above.

-

Column Packing: Pack a glass column with silica gel, typically as a slurry in the non-polar component of your mobile phase. Ensure there are no air bubbles or cracks.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After drying, carefully load this solid onto the top of the packed column. This "dry loading" method often results in better separation.

-

Elution: Add the mobile phase to the top of the column and begin collecting fractions. You can start with a less polar solvent system and gradually increase the polarity (a "gradient elution") to elute compounds with increasing polarity.

-

Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

-

Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Caption: General workflow for purification by column chromatography.

Safety and Handling

Q7: Are there any specific safety precautions for handling this compound?

A7: Yes. Aromatic amines as a class should be handled with care.

-

Hazard: The related compound 4-Bromobenzene-1,2-diamine is listed as toxic if swallowed and causes skin and serious eye irritation.[11] It may also cause an allergic skin reaction.[11]

-

Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves. Avoid inhalation of dust and contact with skin and eyes.

References

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Organic Syntheses. Benzene, 1-bromo-2-chloro-. [Link]

-

ResearchGate. How can I get more yield in the preparation of 4-bromo-1,2-diaminobenzene?. [Link]

-

PubChem. 4-Bromobenzene-1,2-diamine. [Link]

- Google Patents.

-

Reddit. Purification Troubleshooting : r/chemistry. [Link]

- Google Patents. CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

-

AQA. A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

-

MDPI. Sustainable Polyurethane Systems: Integrating Green Synthesis and Closed-Loop Recovery. [Link]

-

Scribd. Synthesis of 1-Bromo-4-Chlorobenzene by Sandmeyer Reaction: Formal Report 3 Experiment No. 5. [Link]

-

University of California, Irvine. Recrystallization-1.doc.pdf. [Link]

-

PubMed. Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. [Link]

-

National Institutes of Health. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. 4,5-Dibromobenzene-1,2-diamine. [Link]

-

MySkinRecipes. This compound. [Link]

-

Scribd. Organic Chemistry Short Notes. [Link]

-

PubChem. 4-Bromo-1,2-dichlorobenzene. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. echemi.com [echemi.com]

- 3. 4-溴-1,2-苯二胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reddit.com [reddit.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 11. 4-Bromobenzene-1,2-diamine | C6H7BrN2 | CID 323593 - PubChem [pubchem.ncbi.nlm.nih.gov]

Stability and degradation of 4-Bromo-5-chlorobenzene-1,2-diamine

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the handling, storage, and troubleshooting of experiments involving 4-Bromo-5-chlorobenzene-1,2-diamine. As a substituted o-phenylenediamine, its stability is paramount for reproducible and accurate experimental outcomes. This document outlines the inherent chemical properties that dictate its stability and provides practical guidance to mitigate degradation.

I. Understanding the Stability of this compound

This compound is a highly functionalized aromatic compound. Its stability is primarily influenced by the two adjacent amino groups on the benzene ring. Aromatic amines, in general, are susceptible to oxidation, and this reactivity is often enhanced by the presence of multiple amino groups.

Key Factors Influencing Stability:

-

Oxidation: The lone pairs of electrons on the nitrogen atoms of the diamine functionality make the molecule susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or oxidizing agents. Oxidation often leads to the formation of colored impurities, ranging from yellow to dark brown, which can interfere with subsequent reactions.[1][2][3]

-

Photodegradation: Aromatic amines can absorb UV-Vis light, leading to the formation of excited states that are more reactive towards oxygen and other reagents.[4] This light-induced degradation is a common cause of discoloration and impurity formation.

-

Temperature: Elevated temperatures can accelerate the rate of both oxidation and other decomposition pathways.

-

pH: The basicity of the amino groups means that the compound's stability and solubility can be pH-dependent. In highly acidic or basic solutions, degradation may be accelerated.

II. Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in a question-and-answer format.

Issue 1: The solid reagent has changed color from off-white/light tan to brown or dark purple.

-

Question: I received my bottle of this compound and it was a light tan powder. After a few weeks on the bench, it has turned significantly darker. Is it still usable?

-

Answer: A significant color change is a visual indicator of degradation, likely due to oxidation and/or photodegradation.[5][6] The darker color suggests the formation of polymeric or highly conjugated impurities. While the reagent may still contain a significant amount of the desired compound, the presence of these impurities can lead to lower yields, unexpected side products, and difficulties in purification in your subsequent reactions. We strongly recommend performing a purity check before use. For critical applications, using a fresh, unopened bottle is advised. To prevent this, always store the reagent under an inert atmosphere (argon or nitrogen), protected from light, and at the recommended temperature.

Issue 2: Inconsistent results in my reaction, even with a new bottle of the reagent.

-

Question: I am using this compound in a condensation reaction and my yields are inconsistent. I have tried different batches of the reagent with no improvement. What could be the cause?

-

Answer: Inconsistent reactivity, even with a visually acceptable reagent, can stem from several factors:

-

Solvent Purity: Ensure your reaction solvents are anhydrous and de-gassed. The presence of dissolved oxygen can promote the oxidation of the diamine. Peroxides in aged ethers are particularly detrimental.

-

Atmosphere: Aromatic diamines are sensitive to air.[7] If your reaction is not performed under a strictly inert atmosphere (e.g., nitrogen or argon), you may be experiencing in-situ degradation of your starting material.

-

Cross-Reactivity with Reagents: If your reaction involves strong oxidizing agents or is run under conditions that generate radical species, you may be consuming the diamine in non-productive pathways.[2][8] Consider the compatibility of all reagents with a sensitive aromatic diamine.

-

Issue 3: I see an unexpected spot on my TLC plate that is not my starting material or product.

-

Question: When I run a TLC of my reaction mixture, I see a colored, often baseline, spot that I cannot account for. What is it?

-

Answer: This is a classic sign of the formation of polar, colored degradation products. The oxidation of o-phenylenediamines can lead to the formation of phenazine-type structures, which are highly colored and often polar. These can be challenging to remove from your desired product. To minimize their formation, ensure rigorous exclusion of air from your reaction and use fresh, high-purity starting material.

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: Based on the known stability of o-phenylenediamines, the following storage conditions are recommended:[9][10]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of thermal degradation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes oxidation by atmospheric oxygen. |

| Light | Amber vial or in a dark cabinet | Prevents photodegradation.[9] |

| Moisture | Tightly sealed container in a dry environment | Protects against hydrolysis and moisture-mediated degradation. |

Q2: Can I prepare a stock solution of this reagent?

A2: It is strongly recommended to prepare solutions of this compound fresh for each use.[9] Solutions of aromatic diamines are generally less stable than the solid material, especially if not handled under strictly anaerobic conditions. If a stock solution must be prepared, it should be done in a de-gassed, anhydrous solvent and stored under an inert atmosphere at low temperature for a very limited time. Monitor the solution for any color change.

Q3: What are some incompatible materials to avoid?

A3: Avoid contact with the following:

-

Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates) will rapidly degrade the compound.[5][8]

-

Strong Acids: While it will form salts, prolonged exposure to strong acids can lead to degradation.

-

Aldehydes and Ketones: Can undergo condensation reactions with the diamine. This is often the intended reaction, but be aware of this reactivity with any aldehydic or ketonic impurities in your solvents or other reagents.

IV. Experimental Protocols

Protocol 1: Purity Assessment by Thin Layer Chromatography (TLC)

This protocol provides a quick method to assess the purity of this compound.

Materials:

-

TLC plate (silica gel 60 F254)

-

Developing chamber

-

Mobile phase: e.g., 30% Ethyl Acetate in Hexane (this may need to be optimized)

-

UV lamp (254 nm)

-

Staining solution (e.g., potassium permanganate stain)

Procedure:

-

Prepare a dilute solution of your this compound in a suitable solvent (e.g., ethyl acetate or dichloromethane).

-

Spot a small amount of the solution onto the baseline of the TLC plate.

-

Develop the plate in the prepared mobile phase in a saturated chamber.

-

Once the solvent front has reached near the top of the plate, remove it and mark the solvent front.

-

Visualize the plate under a UV lamp. A pure compound should show a single, well-defined spot.

-

Further visualize with a potassium permanganate stain. Oxidizable impurities may appear as yellow spots on a purple background.

-

The presence of multiple spots, especially a colored spot at the baseline, indicates the presence of impurities.

Protocol 2: Safe Handling and Dispensing

-

Handle the solid reagent in a well-ventilated area, preferably within a fume hood or glovebox.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

To dispense the solid, briefly remove the container from cold storage and allow it to equilibrate to room temperature in a desiccator to prevent moisture condensation.

-

If possible, dispense the required amount in an inert atmosphere glovebox. If not available, quickly weigh the desired amount and immediately reseal the container, purging the headspace with an inert gas before tightening the cap.

V. Visualizing Workflows and Degradation

Troubleshooting Workflow

The following diagram outlines a decision-making process when encountering issues with reactions involving this compound.

Caption: A decision tree for troubleshooting experiments.

Plausible Degradation Pathway

This diagram illustrates a simplified, plausible pathway for the oxidative degradation of this compound.

Caption: Potential route to colored impurities.

VI. References

-

ACS Omega. (n.d.). Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization. Retrieved from [Link]

-

ResearchGate. (2015). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link]

-

Loba Chemie. (2015). O-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

ACS Environmental Science & Technology. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

-

PubChem. (n.d.). o-Phenylenediamine. Retrieved from [Link]

-

INCHEM. (n.d.). ICSC 1441 - o-PHENYLENEDIAMINE. Retrieved from [Link]

-

ACS Publications. (1974). Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. The Journal of Physical Chemistry. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions. Retrieved from [Link]

-

Publisso. (2020). Method for the determination of aromatic amines in workplace air using gas chromatography. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

-

Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

ResearchGate. (2009). Biodegradation of Halogenated Anilines in River Water. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

-

NILU. (2010). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

-

MDPI. (2023). Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. Retrieved from [Link]

-

MDPI. (2022). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Retrieved from [Link]

-

ACS Publications. (2024). Mechanochemically Triggered Deaminative Halogenation of Anilines Mediated by a TEMPO-Driven Radical Manifold. Organic Letters. Retrieved from [Link]

-

Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines. Retrieved from

-

ResearchGate. (2021). List of aromatic amines used in this study and the efficiency of their.... Retrieved from [Link]

-

ScienceDirect. (2002). Reductive deamination as a new step in the anaerobic microbial degradation of halogenated anilines. Retrieved from [Link]

-

ACS Publications. (1974). Oxidation of Aromatic Amines and Diamines by OH Radicals. Formation. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 16.8 Oxidation of Aromatic Compounds – Organic Chemistry. Retrieved from [Link]

-

RSC Publishing. (2023). Monoethanolamine decay mediated by photolysis of nitrate in atmospheric particles: a brown carbon and organic phase formation pathway. Retrieved from [Link]

-

Centers for Disease Control and Prevention (CDC). (2002). amines, aromatic 2002 | niosh. Retrieved from [Link]

-

ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

-

ResearchGate. (2015). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Retrieved from [Link]

-

Korean Society of Food Science and Technology. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Retrieved from [Link]

-

PubMed Central (PMC). (2019). Photocatalytic oxidation of aromatic amines using MnO2@g-C3N4. Retrieved from [Link]

-

ResearchGate. (2024). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Retrieved from [Link]

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. ICSC 1441 - o-PHENYLENEDIAMINE [inchem.org]

- 7. lobachemie.com [lobachemie.com]

- 8. o-Phenylenediamine | 95-54-5 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. aksci.com [aksci.com]

Technical Support Center: Synthesis of 4-Bromo-5-chlorobenzene-1,2-diamine

Welcome to the technical support guide for the synthesis of 4-Bromo-5-chlorobenzene-1,2-diamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important building block. The guidance provided herein is based on established chemical principles and field-proven insights to ensure you can achieve optimal results with confidence.

Synthesis Overview & Core Logic

The most prevalent and reliable method for preparing this compound involves the reduction of a dinitro precursor, typically 4-bromo-5-chloro-1,2-dinitrobenzene. This transformation is a cornerstone of aromatic chemistry, yet it presents several potential pitfalls, including incomplete reactions and product instability.[1] The choice of reducing agent and reaction conditions is critical to selectively reduce both nitro groups to amines without affecting the halogen substituents.

Common reduction methodologies include:

-

Metal/Acid Systems: Stannous chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are classic, robust methods.[2][3]

-

Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, hydrazine).[3][4]

The primary challenge with aromatic diamines is their susceptibility to aerial oxidation, which leads to the formation of colored impurities and degradation of the final product.[5][6] Therefore, careful handling and purification are paramount.

Caption: Troubleshooting logic for product discoloration due to oxidation.

Q3: My yield is very low after the aqueous workup. Where could my product have gone?